molecular formula C22H31NO5S B1674543 拉特鲁库林A CAS No. 76343-93-6

拉特鲁库林A

货号 B1674543
CAS 编号: 76343-93-6
分子量: 421.6 g/mol
InChI 键: DDVBPZROPPMBLW-IZGXTMSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Latrunculin A: is a 2-thiazolidinone macrolide that sequesters G-actin (globular actin) and prevents the assembly of F-actin (filamentous actin). It was first isolated from the aforementioned sea sponge and has drawn significant interest due to its intriguing properties .

科学研究应用

Latrunculin A finds applications across various fields:

    Cancer Research: Its anti-metastatic properties make it valuable for studying cancer cell migration.

    Cell Biology: Researchers use it to investigate actin dynamics and cytoskeletal changes.

    Drug Development: Latrunculin A serves as a potential lead compound for novel therapeutics.

作用机制

Latrunculin A disrupts the actin cytoskeleton by binding to G-actin, preventing its incorporation into F-actin. This disruption affects cell shape, motility, and division. The molecular targets include actin monomers and the actin-binding protein gelsolin.

安全和危害

Latrunculin A should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It is also being investigated for the treatment of cancer . In addition, it has been used in research to direct pancreatic differentiation of human pluripotent stem cells .

生化分析

Biochemical Properties

Latrunculin A has a significant role in biochemical reactions. It interacts with actin, a crucial protein involved in cell structure and movement . By binding to actin monomers, Latrunculin A prevents them from polymerizing, thereby disrupting the actin network . This interaction is highly specific and occurs near the nucleotide binding cleft of the actin molecule .

Cellular Effects

Latrunculin A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the actin cytoskeleton, which can lead to changes in cell shape and motility . This disruption can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Latrunculin A involves its binding to actin monomers, which prevents them from polymerizing and forming part of the actin cytoskeleton . This binding occurs near the nucleotide binding cleft of the actin molecule . The result is a disruption of the actin network within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Latrunculin A can change over time. It is provided as a lyophilized powder that is stable for 2 to 3 years when stored at ≤–20 ̊C and desiccated . Stock solutions are stable for at least 2 to 3 months at ≤–20 ̊C .

Dosage Effects in Animal Models

The effects of Latrunculin A vary with different dosages in animal models. For example, in a peritoneal dissemination model of human gastric cancer in mice, intraperitoneal injection of Latrunculin A significantly improved survival rate .

Metabolic Pathways

Latrunculin A is involved in the actin polymerization pathway. It binds to actin monomers and prevents them from polymerizing, thereby disrupting the actin network .

Transport and Distribution

Latrunculin A is transported and distributed within cells and tissues. After production in the choanocytes, the latrunculin is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .

Subcellular Localization

Latrunculin A localizes to the actin cytoskeleton within the cell . By binding to actin monomers, it disrupts the actin network and affects its activity and function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes:: The synthesis of Latrunculin A involves several steps, including cyclization and macrolactonization. While the exact synthetic route may vary, the key steps typically include the formation of the thiazolidinone ring and subsequent macrolactonization to yield the final compound.

Reaction Conditions::
  • Cyclization: The thiazolidinone ring formation often requires specific reagents and conditions, such as thionyl chloride or phosphorus pentoxide.
  • Macrolactonization: The macrolactonization step involves the closure of the macrocycle, typically using acid-catalyzed esterification.

Industrial Production:: Although Latrunculin A is primarily obtained from natural sources, efforts are underway to develop scalable synthetic routes for industrial production.

化学反应分析

Types of Reactions:: Latrunculin A is involved in various chemical reactions:

    Sequestration of G-actin: It binds to monomeric actin, preventing its polymerization into F-actin filaments.

    Inhibition of Mitotic Spindle Formation: By disrupting actin dynamics, Latrunculin A affects cell division.

Common Reagents and Conditions::

    Thionyl Chloride: Used for cyclization.

    Acid-Catalyzed Esterification: Essential for macrolactonization.

Major Products:: The primary product of Latrunculin A’s action is the inhibition of actin polymerization, leading to altered cellular processes.

相似化合物的比较

Latrunculin A stands out due to its unique ability to specifically target actin dynamics. Similar compounds include cytochalasins and jasplakinolides, but their mechanisms differ.

属性

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin a
Reactant of Route 2
Latrunculin a
Reactant of Route 3
Latrunculin a
Reactant of Route 4
Latrunculin a
Reactant of Route 5
Latrunculin a
Reactant of Route 6
Latrunculin a

Q & A

Q1: What is Latrunculin A and what is its primary molecular target?

A1: Latrunculin A (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].

Q2: How does Latrunculin A interact with actin monomers?

A2: Latrunculin A binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].

Q3: Which cellular processes are affected by Latrunculin A's disruption of the actin cytoskeleton?

A3: Latrunculin A impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].

Q4: Are there differences in how Latrunculin A affects different types of actin structures?

A4: Yes, Latrunculin A appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].

Q5: Can Latrunculin A affect intracellular signaling pathways?

A5: Yes, Latrunculin A can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].

Q6: What is the molecular formula and weight of Latrunculin A?

A6: Latrunculin A has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].

Q7: Is there spectroscopic data available for Latrunculin A?

A7: While the provided abstracts do not specify particular spectroscopic data, Latrunculin A and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].

Q8: Does Latrunculin A possess catalytic activity?

A9: Latrunculin A is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].

Q9: Have computational methods been used to study Latrunculin A?

A10: Yes, computational studies have been employed to analyze the binding of Latrunculin A and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of Latrunculin A, enabling the design of more potent and synthetically accessible analogues [].

Q10: How do structural modifications of Latrunculin A affect its activity?

A11: Diverted total synthesis approaches have revealed valuable insights into Latrunculin A's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].

Q11: Are there synthetic analogues of Latrunculin A with improved properties?

A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].

Q12: What are the safety considerations and regulations surrounding the use of Latrunculin A in research?

A12: As a potent toxin, Latrunculin A necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.

Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of Latrunculin A?

A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of Latrunculin A. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.

Q14: What in vitro models have been used to study the effects of Latrunculin A?

A14: Latrunculin A's effects have been extensively studied in various in vitro models, including:

  • Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].
  • Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].
  • Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].

Q15: Has Latrunculin A been tested in animal models?

A17: While the provided abstracts don't mention specific animal model studies, Latrunculin A has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.

Q16: Have there been any clinical trials involving Latrunculin A?

A16: Latrunculin A is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to Latrunculin A?

A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to Latrunculin A, as seen in yeast studies where a mutation in actin (D157E) confers resistance to Latrunculin A by altering its binding site [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。